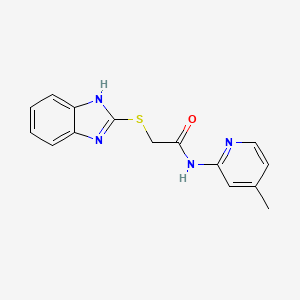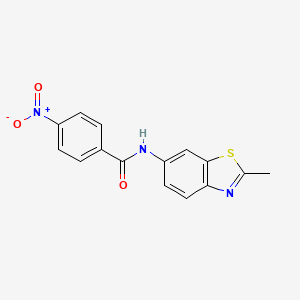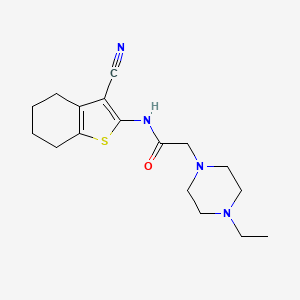
1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine, also known as MRS 2179, is a selective P2Y1 receptor antagonist. This compound has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and neurodegenerative disorders.
Wirkmechanismus
1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 is a selective P2Y1 receptor antagonist. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP (adenosine diphosphate). Activation of the P2Y1 receptor mediates platelet aggregation and vasoconstriction. By inhibiting the P2Y1 receptor, 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 reduces platelet aggregation and thrombus formation.
In addition to its effects on platelets, 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been shown to have effects on microglial cells in the brain. Microglial cells are immune cells in the brain that play a role in neuroinflammation. By inhibiting microglial activation, 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 may reduce neuroinflammation and protect neurons.
Biochemical and Physiological Effects:
1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been shown to have a number of biochemical and physiological effects. In platelets, 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 inhibits ADP-induced platelet aggregation and reduces thrombus formation. In the brain, 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 inhibits microglial activation and reduces neuroinflammation. In addition, 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been shown to have antioxidant effects and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 is its selectivity for the P2Y1 receptor. This makes it a useful tool for studying the role of the P2Y1 receptor in platelet aggregation and thrombus formation. However, one limitation of 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 is its relatively low potency compared to other P2Y1 receptor antagonists. This can make it difficult to achieve complete inhibition of the P2Y1 receptor in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179. One area of research is the development of more potent P2Y1 receptor antagonists. This could improve the efficacy of these compounds for the treatment of thrombotic disorders.
Another area of research is the role of the P2Y1 receptor in neurodegenerative disorders. Further studies are needed to determine the potential therapeutic applications of P2Y1 receptor antagonists in these diseases.
Finally, there is a need for more studies on the safety and toxicity of 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179. While 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been shown to be relatively safe in animal studies, more research is needed to determine its safety in humans.
Synthesemethoden
The synthesis of 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 involves the reaction of 1-tert-butyl-1H-benzimidazole-5-carboxylic acid with 2-thiophenemethanamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature. The resulting product is then purified by column chromatography to obtain pure 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is thrombosis. 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been shown to inhibit platelet aggregation and reduce thrombus formation in vitro and in vivo. This makes it a potential candidate for the treatment of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.
Another area of research is neurodegenerative disorders. 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been suggested that 1-tert-butyl-N-(2-thienylmethyl)-1H-benzimidazol-5-amine 2179 may protect neurons by inhibiting microglial activation and reducing neuroinflammation.
Eigenschaften
IUPAC Name |
1-tert-butyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-16(2,3)19-11-18-14-9-12(6-7-15(14)19)17-10-13-5-4-8-20-13/h4-9,11,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSJXRCQVHNQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-(thiophen-2-ylmethyl)-1H-benzimidazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637034.png)

![(3S*,4S*)-4-cyclopropyl-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5637036.png)
![4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5637046.png)


![4,6-dimethyl-N-[4-(4-morpholinyl)phenyl]-2-pyrimidinamine](/img/structure/B5637087.png)


![1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5637103.png)
![5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5637107.png)
![2-methyl-3-nitro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B5637119.png)
![N-butyl-N-methyl-3-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5637130.png)
![2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637132.png)